2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one
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Overview
Description
2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one is a chemical compound with a unique structure that includes a fluorophenyl group and a cyclooctenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one typically involves the reaction of 2-fluorobenzaldehyde with cyclooctanone under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is stirred at a controlled temperature, usually around 35°C, until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as chromatography, are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Fluorophenyl)-2-oxoethyl]malononitrile: Shares a similar fluorophenyl group but differs in the presence of a malononitrile moiety.
2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile: Similar structure with a propanedinitrile group instead of a cyclooctenone ring
Uniqueness
2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one is unique due to its cyclooctenone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
CAS No. |
918873-71-9 |
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Molecular Formula |
C16H17FO2 |
Molecular Weight |
260.30 g/mol |
IUPAC Name |
2-[2-(2-fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one |
InChI |
InChI=1S/C16H17FO2/c17-14-9-6-5-8-13(14)16(19)11-12-7-3-1-2-4-10-15(12)18/h5-9H,1-4,10-11H2 |
InChI Key |
XIVIRMVSNYMWAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=C(C(=O)CC1)CC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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